6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indol-2-amine is a heterocyclic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a fused pyridine and indole ring system. It has garnered significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydro derivatives, and various substituted indole derivatives .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole
- 5H-Pyrido[3,2-b]indole, 2-bromo-6,7,8,9-tetrahydro-
- 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indol-2-amine is unique due to its specific ring structure and the presence of an amine group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
55463-68-8 |
---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine |
InChI |
InChI=1S/C11H13N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h5-6H,1-4H2,(H3,12,13,14) |
InChI Key |
UMLKVDGXDHCEHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)N=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.